IDO Enzyme Inhibition: Potency Maintained via Ortho-Nitro and Methylene Spacer Configuration
In a recombinant human IDO enzyme assay using N-terminal His-tagged protein expressed in E. coli (pH 6.5, 25°C), the target compound demonstrated an IC50 of <100 nM [1]. This potency arises from the combined presence of the ortho-nitro substituent and the methylene-bridged phthalimide. A structurally distinct phthalimide-benzamide analog without the methylene spacer and bearing a 3,4-dimethylphenyl group (studied as an anticonvulsant) showed no reported IDO activity, instead operating through GABAA receptor potentiation with latency time prolongation of 22 ± 3 seconds versus vehicle (14 ± 2 seconds) at 10 mg/kg [2]. No IDO IC50 values for N-(4-nitrophenyl) or N-phenyl regioisomers of the target compound have been publicly disclosed, emphasizing the specificity of the 2-nitro substitution profile for this target.
| Evidence Dimension | Human IDO enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 < 100 nM (recombinant human IDO, E. coli expressed, pH 6.5, 25°C) |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide: No reported IDO activity; active via GABAA receptor (seizure latency 22 ± 3 s vs. vehicle 14 ± 2 s at 10 mg/kg IP in PTZ-induced mouse seizure model) |
| Quantified Difference | Target compound: sub-100 nM IDO inhibition vs. Comparator: inactive on IDO in published assays |
| Conditions | Recombinant human IDO His-tagged expressed in E. coli; pH 6.5; 25°C vs. in vivo PTZ-induced seizure model in mice |
Why This Matters
For IDO-targeted drug discovery or in vitro pharmacology, the target compound's ortho-nitro substitution provides measurable IDO engagement not shared by the closely related anticonvulsant-class phthalimide-benzamides, making it the appropriate selection for IDO pathway studies.
- [1] BindingDB. BDBM223007: IDO Affinity Data (IC50: <100 nM). Assay: Human indoleamine 2,3-dioxygenase (IDO) with N-terminal His tag expressed in E. coli; pH 6.5; T=25°C. US9320732, 9 | US10034939, Example 9 | US9789094, 9. View Source
- [2] Malaie, P.K., Asadi, M., Hosseini, F.S., Biglar, M., Amanlou, M. Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent. Pharmaceutical Sciences. 2020; 26: 38-44. View Source
